

Introduction: The Intricacies of Substituted Aromatic Systems in ^1H NMR

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Compound of Interest

Compound Name: *3-Amino-4-fluorobenzoic acid*

CAS No.: 2365-85-7

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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For substituted benzoic acids, ^1H NMR provides a wealth of information regarding the electronic environment of each proton. The chemical shift (δ) of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups (EWGs) like carboxylic acids (-COOH) and halogens (-F) decrease the electron density ("deshield" the proton), causing its signal to appear at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups (EDGs) like amines (-NH₂) increase electron density ("shield" the proton), shifting its signal to a lower chemical shift (upfield).[4]

In molecules like **3-amino-4-fluorobenzoic acid**, the interplay of these competing electronic effects creates a complex and unique ^1H NMR spectrum. Furthermore, the presence of the spin-active ^{19}F nucleus introduces additional complexity through proton-fluorine (^1H - ^{19}F) spin-spin coupling, which provides invaluable structural information but requires careful analysis.[5] [6] This guide will dissect these complexities, offering a clear framework for interpreting the spectra of this important class of compounds.

Experimental Workflow: From Sample Preparation to Spectral Analysis

A robust and reproducible NMR spectrum begins with meticulous sample preparation and a standardized acquisition workflow.

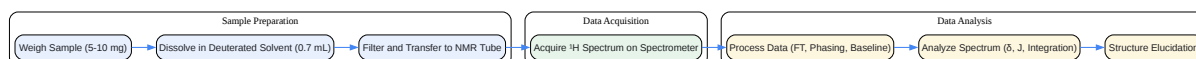
Experimental Protocol 1: NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample. The following protocol is a self-validating system for preparing high-quality NMR samples.

- **Solute Preparation:** Accurately weigh 5-10 mg of the **3-amino-4-fluorobenzoic acid** derivative. The amount can be adjusted based on the compound's molecular weight and solubility.[7]
- **Solvent Selection:** Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for benzoic acid derivatives due to its excellent solvating power for both the polar carboxylic acid/amine groups and the aromatic ring. It also shifts the labile -COOH and -NH₂ proton signals far downfield, preventing overlap with the aromatic region. Chloroform-d (CDCl₃) can also be used, but solubility may be a limiting factor.[8]
- **Dissolution:** Transfer the weighed solid into a clean, small vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7][8] Vigorously mix using a vortexer until the solid is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.
- **Filtration and Transfer:** To ensure the sample is free from particulate matter, which can degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][9] The final sample height in the tube should be at least 4-5 cm.[10]
- **Standardization (Optional):** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[11] However, for modern spectrometers, the residual solvent peak is often used as a secondary reference.

General ¹H NMR Data Acquisition

Data is typically acquired on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 1-2 seconds to allow for full magnetization recovery between pulses, ensuring accurate integration.



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Caption: Standard workflow for NMR characterization.

Spectral Analysis: A Comparative Guide

The key to characterizing these derivatives lies in understanding how structural modifications manifest in the ^1H NMR spectrum. We will first analyze the parent compound, **3-amino-4-fluorobenzoic acid**, and then compare it to its methyl ester and N-acetyl derivatives.

Case Study 1: 3-Amino-4-fluorobenzoic Acid

The structure of **3-amino-4-fluorobenzoic acid** presents a unique substitution pattern on the aromatic ring. The protons are designated H-2, H-5, and H-6.

Caption: Key ^1H - ^1H and ^1H - ^{19}F couplings in the molecule.

- **-COOH Proton:** This proton is highly deshielded and appears as a broad singlet far downfield, typically >12 ppm in DMSO-d_6 . Its broadness is due to hydrogen bonding and chemical exchange with residual water.
- **-NH₂ Protons:** These protons also experience hydrogen bonding and appear as a broad singlet, usually in the range of 4-6 ppm. The chemical shift is highly dependent on solvent, concentration, and temperature.^[12]
- **Aromatic Protons:**

- H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -COOH group. It will be split by H-5 (ortho coupling, $^3J_{HH} \approx 7-10$ Hz) and by H-2 (meta coupling, $^4J_{HH} \approx 2-3$ Hz), appearing as a doublet of doublets (dd).[13]
- H-5: This proton is ortho to the fluorine atom and meta to both the -NH₂ and -COOH groups. It experiences strong coupling to both H-6 (ortho, $^3J_{HH} \approx 7-10$ Hz) and the fluorine atom (ortho, $^3J_{HF} \approx 8-10$ Hz).[14] This often results in a pseudo-triplet or a doublet of doublets.
- H-2: This proton is ortho to the strongly electron-withdrawing -COOH group, making it the most downfield of the aromatic protons. It is split by H-6 (meta, $^4J_{HH} \approx 2-3$ Hz) and the fluorine atom (meta, $^4J_{HF} \approx 5-7$ Hz), appearing as a doublet of doublets (dd) or a more complex multiplet.[14][15]

Comparative Analysis of Derivatives

The following table summarizes the expected ¹H NMR spectral data for **3-amino-4-fluorobenzoic acid** and two common derivatives in DMSO-d₆. This allows for an objective comparison of how functional group modification impacts the spectrum.

Compound	Proton	Approx. δ (ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration	Causality of Change
3-Amino-4-fluorobenzoic Acid	-COOH	~12.5	br s	-	1H	Baseline reference.
H-2	~7.6	dd	${}^4J_{HH} \approx 2.5$, ${}^4J_{HF} \approx 6.0$	1H		Deshielded by ortho -COOH.
H-5	~7.2	t or dd	${}^3J_{HH} \approx 8.5$, ${}^3J_{HF} \approx 9.0$	1H		Coupled to both ortho H and F.
H-6	~6.9	dd	${}^3J_{HH} \approx 8.5$, ${}^4J_{HH} \approx 2.5$	1H		Shielded by ortho -NH ₂ .
-NH ₂	~5.5	br s	-	2H		Labile amine protons.
Methyl 3-amino-4-fluorobenzoate	-OCH ₃	~3.8	s	-	3H	New Signal: Ester methyl group.
H-2	~7.6	dd	${}^4J_{HH} \approx 2.5$, ${}^4J_{HF} \approx 6.0$	1H		Minimal change; electronic effect of -COOCH ₃ is similar to -COOH.
H-5	~7.2	t or dd	${}^3J_{HH} \approx 8.5$, ${}^3J_{HF} \approx 9.0$	1H		Minimal change.

H-6	~6.9	dd	$^3J_{HH} \approx 8.5,$ $^4J_{HH} \approx 2.5$	1H	Minimal change.	
-NH ₂	~5.6	br s	-	2H	Minimal change.	
3-Acetamido-4-fluorobenzoic Acid	-COOH	~12.8	br s	-	1H	Minimal change.
-NH-	~9.8	s	-	1H	Downfield Shift: Amide N-H is less basic and more deshielded than amine N-H.	
H-2	~8.1	dd	$^4J_{HH} \approx 2.5,$ $^4J_{HF} \approx 6.5$	1H	Downfield Shift: The acetyl group is strongly electron-withdrawing, deshielding all aromatic protons.	
H-5	~7.5	t or dd	$^3J_{HH} \approx 8.5,$ $^3J_{HF} \approx 9.0$	1H	Downfield Shift: Significant deshielding from the	

acetamido
group.

H-6

~7.8

dd

$^3J_{HH} \approx 8.5,$
 $^4J_{HH} \approx 2.5$

1H

Downfield
Shift: The
deshielding
effect of
the
acetamido
group
outweighs
the
shielding
effect of
the original
amine.

-CH₃

~2.1

s

-

3H

New
Signal:
Acetyl
methyl
group.

Note: Chemical shifts (δ) and coupling constants (J) are typical values and can vary slightly based on solvent, concentration, and instrument.

Conclusion

The ^1H NMR characterization of **3-amino-4-fluorobenzoic acid** and its derivatives is a nuanced process that requires a systematic approach. By understanding the fundamental principles of chemical shifts and spin-spin coupling, particularly the significant influence of ^1H - ^{19}F coupling, researchers can confidently interpret these complex spectra. This guide provides a framework for this analysis, comparing the parent molecule to key derivatives to illustrate how subtle changes in the molecular structure lead to predictable and interpretable changes in the ^1H NMR spectrum. The provided protocols and comparative data serve as a valuable resource for ensuring the accurate structural elucidation and characterization of these important chemical entities.

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